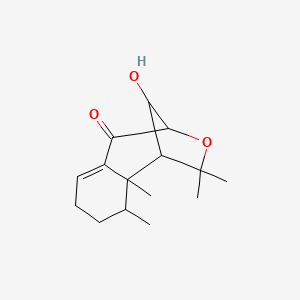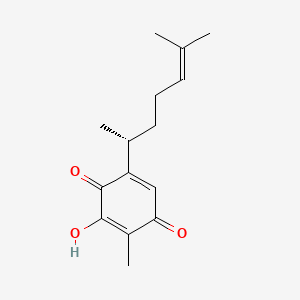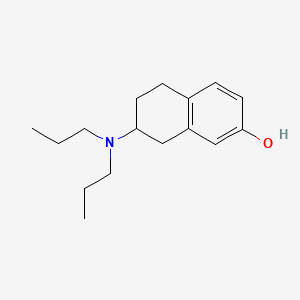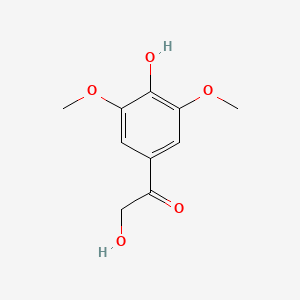
Danielone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Danielone is an aromatic ketone that is 2-hydroxy-1-phenylethanone substituted by a hydroxy group at position 4 and methoxy groups at positions 3 and 5. It is a phytoalexin isolated from the papaya fruit and exhibits antifungal activity. It has a role as a phytoalexin, an antifungal agent and a plant metabolite. It is a dimethoxybenzene, a member of phenols, an aromatic ketone, a primary alcohol and a primary alpha-hydroxy ketone.
Danielone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Danielone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, danielone is primarily located in the cytoplasm. Outside of the human body, danielone can be found in fruits and papaya. This makes danielone a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
To provide a brief overview of the papers that might be of peripheral interest:
Participatory Design of DataONE : This paper discusses DataONE, a cyberinfrastructure platform developed to support data discovery and access across diverse data centers worldwide. It focuses on long-term, broad-scale, and complex questions in biological and environmental research, requiring massive amounts of diverse data (Michener et al., 2012).
Data Sharing by Scientists : This paper explores the current data sharing practices and perceptions among scientists, highlighting the barriers and enablers of data sharing in the context of scientific research (Tenopir et al., 2011).
Accelerating Transition to a Circular Economy in Plastics : This paper features a case study of Danone's commitment to a circular packaging economy, focusing on initiatives like reusable packaging solutions and recycling (Grégoire & Chauvelot, 2019).
Flavones and Diterpenes of Pamburus Missionis (Rutaceae) : This study presents the isolation of a new flavone and two diterpenes from the extracts of Pamburus missionis. One of the diterpenes has been identified as daniellic acid, which might be the closest connection to "Danielone" (Dreyer & Park, 1975).
Synthesis of Danielone (α-Hydroxyacetosyringone) : This paper describes the synthesis of α-Hydroxyacetosyringone, known as Danielone, from commercial acetosyringone (Luis & Andrés, 1999).
Eigenschaften
CAS-Nummer |
90426-22-5 |
|---|---|
Produktname |
Danielone |
Molekularformel |
C10H12O5 |
Molekulargewicht |
212.2 g/mol |
IUPAC-Name |
2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O5/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,11,13H,5H2,1-2H3 |
InChI-Schlüssel |
ZTBAPEIDNUHRNC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CO |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CO |
melting_point |
145°C |
Andere CAS-Nummern |
90426-22-5 |
Physikalische Beschreibung |
Solid |
Synonyme |
3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone danielone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



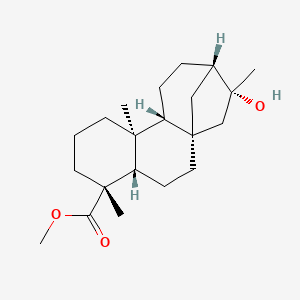
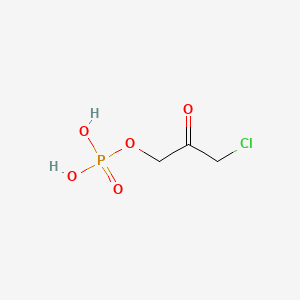
![5-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-2-methoxyphenol](/img/structure/B1198190.png)
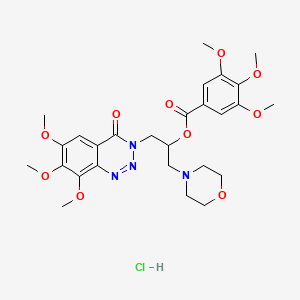
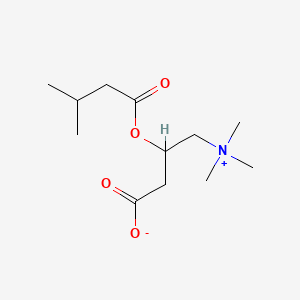

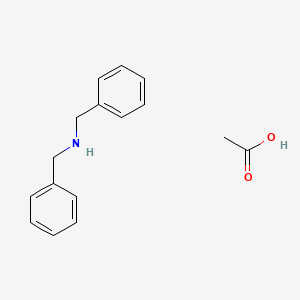

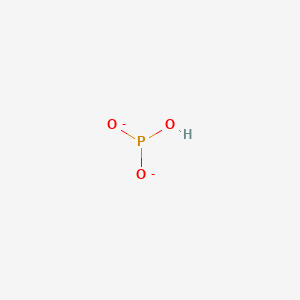
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)
